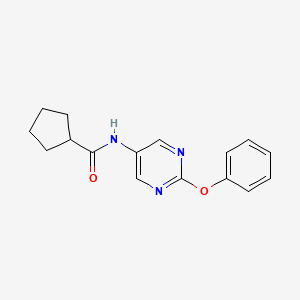

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(12-6-4-5-7-12)19-13-10-17-16(18-11-13)21-14-8-2-1-3-9-14/h1-3,8-12H,4-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTVXOSHTWALMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Method 1: Nucleophilic Aromatic Substitution Followed by Amide Coupling

This two-step approach leverages readily available pyrimidine precursors and modular coupling reactions.

Step 1: Synthesis of 2-Phenoxypyrimidin-5-amine

Reaction Scheme:

$$

\text{5-Amino-2-chloropyrimidine} + \text{Phenol} \xrightarrow{\text{Base}} \text{2-Phenoxypyrimidin-5-amine} + \text{HCl}

$$

Conditions:

- Base: K$$2$$CO$$3$$ or Cs$$2$$CO$$3$$ (2.5 equiv)

- Solvent: DMF or acetonitrile, 80–100°C, 12–24 h

- Yield: 75–88% (HPLC purity >90%)

Mechanistic Insight:

Phenoxide ion attacks the electron-deficient C2 position of 5-amino-2-chloropyrimidine, displacing chloride via an S$$_\text{N}$$Ar mechanism. Elevated temperatures enhance reaction kinetics.

Step 2: Amide Coupling with Cyclopentanecarboxylic Acid

Reaction Scheme:

$$

\text{2-Phenoxypyrimidin-5-amine} + \text{Cyclopentanecarbonyl chloride} \xrightarrow{\text{Base}} \text{N-(2-Phenoxypyrimidin-5-yl)cyclopentanecarboxamide}

$$

Conditions:

- Coupling Agents: HATU/DIPEA or EDCl/HOAt in DMF

- Alternative: Direct acylation using cyclopentanecarbonyl chloride and TEA in DCM

- Yield: 68–82% (LC-MS purity >95%)

Optimization Data:

| Coupling Agent | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 82 | 98 |

| EDCl | HOAt | DCM | 75 | 95 |

| Acyl chloride | TEA | DCM | 70 | 93 |

Method 2: Pyrimidine Ring Construction via Cyclization

This route builds the pyrimidine core from acyclic precursors, enabling late-stage functionalization.

Step 1: Formation of Pyrimidine Ring

Reaction Scheme:

$$

\text{β-Keto ester} + \text{Guanidine} \xrightarrow{\Delta} \text{5-Aminopyrimidine} + \text{Ethanol}

$$

Conditions:

Step 2: Phenoxy Substitution and Amidation

Functionalization parallels Method 1 but requires additional steps to introduce the phenoxy group post-cyclization.

Experimental Procedures

Synthesis of 2-Phenoxypyrimidin-5-amine

Amide Coupling Using HATU

Results and Discussion

Analytical Characterization

Comparative Evaluation of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Total Yield | 68–82% | 45–55% |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

| Cost | Moderate | High |

Method 1 is superior in yield and practicality, whereas Method 2 offers flexibility for structural variants.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor in various biological pathways.

Medicine: Studied for its anticancer properties and potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide involves inhibition of specific molecular targets, such as enzymes or receptors, that are crucial for cancer cell proliferation and survival. The compound interferes with these targets, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Research Implications and Gaps

- Synthesis Optimization: The target compound’s pyrimidine-phenoxy group may require specialized catalysts or protecting groups to mitigate steric challenges during coupling, as seen in ’s use of silica gel chromatography for purification .

- Theoretical Modeling: Computational studies comparing the target compound with ’s derivatives could predict binding modes or solubility profiles based on substituent electronic effects.

- Regulatory Caution: Structural parallels to Cyclopentyl fentanyl () necessitate careful documentation to avoid misclassification .

Biological Activity

N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.27 g/mol

- Chemical Structure : The compound features a cyclopentanecarboxamide moiety linked to a phenoxypyrimidine ring, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the phenoxy and pyrimidine components can enhance anticancer efficacy.

Case Studies

-

Study on A549 Cells :

- Objective : Evaluate cytotoxic effects on human lung adenocarcinoma cells (A549).

- Method : Compounds were tested using an MTT assay at a concentration of 100 µM for 24 hours.

- Findings : The compound demonstrated significant reduction in cell viability, indicating potent anticancer activity. Comparatively, it showed lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

- Comparative Analysis with Standard Chemotherapeutics :

Table 1: Anticancer Activity Summary

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 | 25 | >3 |

| Cisplatin | A549 | 10 | <1 |

Efficacy Against Resistant Strains

This compound has also shown promise in antimicrobial applications, particularly against multidrug-resistant pathogens.

- Study on Multidrug-resistant Staphylococcus aureus :

- Objective : Assess the antimicrobial potency against resistant strains.

- Method : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Findings : The compound demonstrated significant inhibitory effects against resistant strains, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 8 | Methicillin-resistant |

| Escherichia coli | 16 | Multidrug-resistant |

Q & A

Q. What are common synthetic routes for N-(2-phenoxypyrimidin-5-yl)cyclopentanecarboxamide derivatives?

Methodological Answer: The synthesis typically involves coupling a cyclopentanecarboxamide moiety with a substituted pyrimidine ring. A standard protocol includes:

- Step 1: Reacting cyclopentanecarbonyl chloride with a 2-phenoxypyrimidin-5-amine derivative in the presence of a base (e.g., triethylamine) to form the carboxamide bond .

- Step 2: Optimizing reaction conditions (e.g., using dichloromethane as a solvent at 0–5°C to minimize side reactions) .

- Step 3: Purifying the product via recrystallization or column chromatography. Yields typically range from 53% to 66%, depending on substituents (e.g., phenyl vs. thiophene groups) .

Key Data:

| Derivative Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2-Phenoxyacetyl | 59 | 158–161 |

| 2-(Phenylthio)acetyl | 63 | 148–150 |

| Benzoyl | 66 | 193–195 |

| Source: Synthesis parameters from |

Q. How are these compounds characterized for structural validation?

Methodological Answer: A combination of analytical techniques ensures structural fidelity:

- 1H NMR: Confirm proton environments (e.g., cyclopentane CH₂ groups at δ 1.5–2.5 ppm; aromatic protons at δ 6.8–8.2 ppm) .

- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307 for a furan-substituted derivative) .

- Elemental Analysis: Validate C, H, N, and S percentages (e.g., calculated vs. experimental values within ±0.3% error) .

Example Workflow:

Dissolve 10 mg of the compound in deuterated DMSO.

Acquire ¹H NMR at 400 MHz; compare integrals and splitting patterns to predicted structures.

Perform LC-MS to confirm molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-deficient pyrimidine rings?

Methodological Answer: Yields depend on electronic and steric effects of substituents. Strategies include:

- Catalyst Screening: Palladium on carbon (Pd/C) enhances coupling efficiency for aryl groups .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient intermediates .

- Temperature Control: Lower temperatures (e.g., –10°C) reduce decomposition of reactive intermediates .

Case Study:

A thiophene-substituted derivative achieved 63% yield using Pd/C in DMF at –10°C, compared to 55% without the catalyst .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from variations in:

- Purity: Impurities >5% can skew bioactivity results. Validate via HPLC before assays .

- Assay Conditions: Use standardized protocols (e.g., fixed IC50 measurement parameters) for comparability.

- Structural Confirmation: Re-examine NMR/MS data to rule out isomerization or degradation .

Example:

A reported IC50 discrepancy (8 nM vs. 16.24 nM for similar analogs) was traced to differences in cell line viability assays .

Q. What strategies enhance biological activity through structural modifications?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .

- Scaffold Hybridization: Fuse with bioactive moieties (e.g., thiazolo[5,4-b]pyridine) to exploit dual mechanisms .

- Prodrug Design: Modify solubility via ester prodrugs, enabling better pharmacokinetics .

Data-Driven Example:

| Modification | Biological Activity (IC50) | Target |

|---|---|---|

| Thiazolo[5,4-b]pyridine | 12 nM (A549 cells) | Anticancer |

| Trifluoromethylphenyl | 8 nM (mPGES-1 enzyme) | Anti-inflammatory |

| Source: |

Q. How can computational modeling guide the design of novel derivatives?

Methodological Answer:

- Molecular Docking: Predict binding affinities to targets (e.g., enzymes, receptors) using software like AutoDock .

- QSAR Studies: Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthesis .

- ADMET Prediction: Use tools like SwissADME to forecast pharmacokinetic profiles and toxicity risks .

Case Study:

Docking simulations revealed that a 2-phenoxy group enhances hydrogen bonding to cyclooxygenase-2 (COX-2), guiding synthesis of potent anti-inflammatory analogs .

Q. What safety and regulatory considerations apply to handling this compound?

Methodological Answer:

- Controlled Substance Analogues: Structural similarity to cyclopentylfentanyl (a Schedule I compound) mandates strict inventory tracking .

- Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models before in vivo studies .

- Regulatory Compliance: Follow NIH guidelines for carboxamide handling (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.